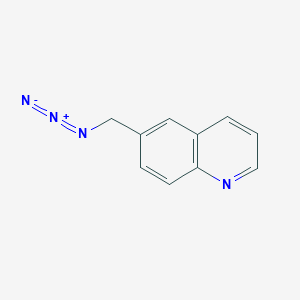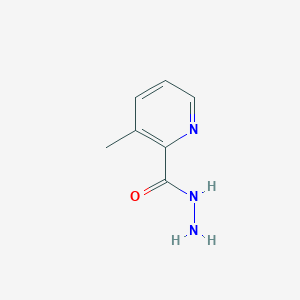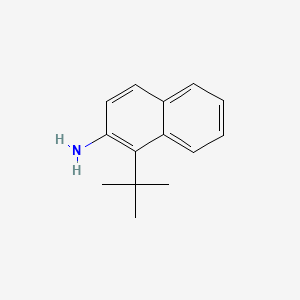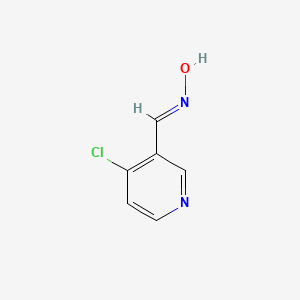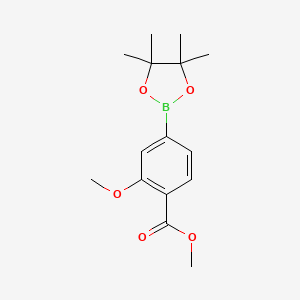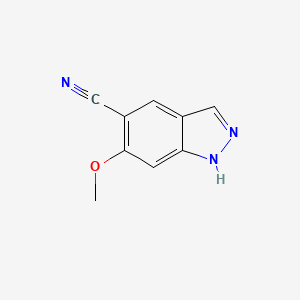
6-甲氧基-1H-吲唑-5-腈
描述
6-Methoxy-1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of indazoles, including 6-Methoxy-1H-indazole-5-carbonitrile, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 6-Methoxy-1H-indazole-5-carbonitrile is 1S/C9H7N3O/c1-13-9-3-8-7(5-11-12-8)2-6(9)4-10/h2-3,5H,1H3,(H,11,12) .Chemical Reactions Analysis
The synthesis of 1H-indazoles involves a Cu(OAc)2-catalyzed reaction to form an N–N bond in DMSO under an O2 atmosphere . This reaction involves the formation of an N–H ketimine species followed by a Cu(OAc)2-catalyzed reaction .It should be stored in a dark place, under an inert atmosphere, at room temperature .
科学研究应用
腐蚀抑制: 已研究吡喃并吡唑衍生物(包括与 6-甲氧基-1H-吲唑-5-腈 相似的化合物)在酸性溶液中对低碳钢的腐蚀抑制性能。这些研究表明高抑制效率,表明在腐蚀防护技术中具有潜在应用 (Yadav 等,2016).
一氧化氮合酶抑制: 与 6-甲氧基-1H-吲唑-5-腈 在结构上相关的化合物已被评估为一氧化氮合酶 (NOS) 的抑制剂,表明在 NOS 抑制有益的领域(例如心血管疾病或神经系统疾病)中具有医学应用潜力 (Cottyn 等,2008).
新型化合物的合成: 已经对类似化合物在亲核条件下的化学转化进行了研究,从而合成了各种杂环系统。这类研究对于开发新药和新材料至关重要 (Ibrahim 和 El-Gohary,2016).
抗菌活性: 对与 6-甲氧基-1H-吲唑-5-腈 密切相关的吲唑区域异构体的研究显示出潜在的抗菌活性。这表明在开发新的抗菌剂方面可能的应用 (Yakaiah 等,2008).
HIV-1 抑制: 对与 6-甲氧基-1H-吲唑-5-腈 相似的三氮并吡唑衍生物的研究显示出对 HIV-1 的中等活性,表明在 HIV/AIDS 治疗中具有潜在应用 (Larsen 等,1999).
催化和聚合: 已经探索了 N,N-吲唑衍生物在镍催化聚合过程中的应用,显示出在合成具有独特性质的聚合物中的潜在应用 (Araya 等,2020).
安全和危害
未来方向
The future directions for the research and development of 6-Methoxy-1H-indazole-5-carbonitrile and similar compounds involve the development of more efficient and environmentally friendly synthetic approaches . This includes reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under an O2 atmosphere .
作用机制
Target of Action
It is known that indazole derivatives, which include 6-methoxy-1h-indazole-5-carbonitrile, have a wide variety of medicinal applications and bind with high affinity to multiple receptors .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is bbb permeant
Result of Action
Given the diverse biological activities of indazole derivatives, it can be inferred that 6-methoxy-1h-indazole-5-carbonitrile may have a wide range of molecular and cellular effects .
生化分析
Biochemical Properties
6-Methoxy-1H-indazole-5-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways.
Cellular Effects
The effects of 6-Methoxy-1H-indazole-5-carbonitrile on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, 6-Methoxy-1H-indazole-5-carbonitrile can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These changes can result in varied cellular outcomes, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 6-Methoxy-1H-indazole-5-carbonitrile involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects downstream biochemical pathways. Additionally, 6-Methoxy-1H-indazole-5-carbonitrile can interact with DNA or RNA, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1H-indazole-5-carbonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-Methoxy-1H-indazole-5-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed that it can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 6-Methoxy-1H-indazole-5-carbonitrile vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, 6-Methoxy-1H-indazole-5-carbonitrile can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
6-Methoxy-1H-indazole-5-carbonitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biochemical pathways. These interactions can result in changes in the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Methoxy-1H-indazole-5-carbonitrile within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of 6-Methoxy-1H-indazole-5-carbonitrile within tissues can also influence its overall biological activity, with higher concentrations in specific tissues leading to more pronounced effects.
Subcellular Localization
The subcellular localization of 6-Methoxy-1H-indazole-5-carbonitrile is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence cellular metabolism. The specific localization of 6-Methoxy-1H-indazole-5-carbonitrile within the cell can determine its overall impact on cellular function.
属性
IUPAC Name |
6-methoxy-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-13-9-3-8-7(5-11-12-8)2-6(9)4-10/h2-3,5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRRQLSLGWPBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624023 | |
| Record name | 6-Methoxy-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473417-50-4 | |
| Record name | 6-Methoxy-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




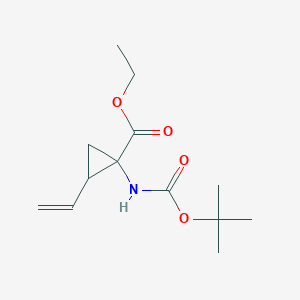

![2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid](/img/structure/B1370769.png)

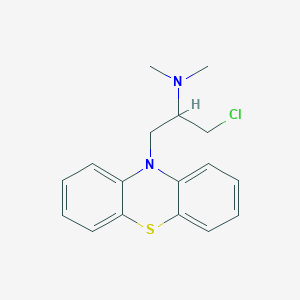
![4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline](/img/structure/B1370780.png)
